molecular formula C12H14N2O B2874647 5-Amino-2-(cyclopentyloxy)benzonitrile CAS No. 1250226-02-8

5-Amino-2-(cyclopentyloxy)benzonitrile

Cat. No.: B2874647
CAS No.: 1250226-02-8
M. Wt: 202.257
InChI Key: GZPMPQMTTUODKA-UHFFFAOYSA-N
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Description

5-Amino-2-(cyclopentyloxy)benzonitrile is an organic compound with the molecular formula C12H14N2O and a molecular weight of 202.26 g/mol . This compound is characterized by the presence of an amino group at the 5-position, a cyclopentyloxy group at the 2-position, and a nitrile group on the benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

5-Amino-2-(cyclopentyloxy)benzonitrile is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(cyclopentyloxy)benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(cyclopentyloxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-Amino-2-(cyclopentyloxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopentyloxy group provides hydrophobic interactions, enhancing binding affinity and specificity. The nitrile group can participate in nucleophilic addition reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(cyclopentyloxy)benzonitrile is unique due to the presence of the cyclopentyloxy group, which provides distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-amino-2-cyclopentyloxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-8-9-7-10(14)5-6-12(9)15-11-3-1-2-4-11/h5-7,11H,1-4,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPMPQMTTUODKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250226-02-8
Record name 5-amino-2-(cyclopentyloxy)benzonitrile
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